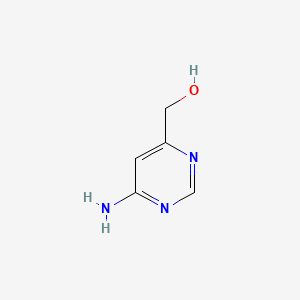

(6-Aminopyrimidin-4-yl)methanol

Description

Significance of Pyrimidine (B1678525) Derivatives as Chemical Scaffolds

The pyrimidine ring system, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and biology. gsconlinepress.comorientjchem.org Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids (DNA and RNA). researchgate.net This biological ubiquity has established the pyrimidine scaffold as a "privileged structure," inspiring the development of a vast array of synthetic derivatives with diverse therapeutic applications. researchgate.net

Beyond their role in genetics, pyrimidine rings are found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), and in folic acid. researchgate.netwikipedia.org The structural versatility of the pyrimidine nucleus allows it to serve as a foundational framework for numerous drugs. gsconlinepress.comnih.gov Medicinal chemists have successfully exploited this scaffold to create agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orggsconlinepress.com The ability to readily modify the pyrimidine ring at various positions enables fine-tuning of a molecule's physicochemical properties and biological activity, making it a highly attractive starting point for drug discovery programs. gsconlinepress.com

(6-Aminopyrimidin-4-yl)methanol as a Key Intermediate in Organic Synthesis

This compound emerges from this rich chemical tradition as a valuable and specialized building block for organic synthesis. bldpharm.combldpharm.com Its structure is characterized by a pyrimidine core functionalized with both an amino group at the 6-position and a hydroxymethyl group at the 4-position. This bifunctional nature makes it a versatile intermediate, allowing for sequential or selective reactions at two distinct points on the pyrimidine ring.

The amino group can participate in reactions such as amide bond formation, N-alkylation, or serve as a directing group, while the primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification. This dual reactivity allows chemists to construct more complex molecular architectures.

A practical application of its role as an intermediate is seen in the synthesis of reagents for structure-activity relationship (SAR) studies. For instance, the core structure of this compound is incorporated into more complex molecules like 3-((3R,4R)-3-((6-Aminopyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile, which is a reagent utilized in the investigation of bioisosteres for the drug Tofacitinib. pharmaffiliates.com This demonstrates its utility in generating libraries of compounds for screening and optimizing therapeutic leads.

Scope and Research Trajectories Pertaining to this compound Chemistry

The research landscape for this compound is primarily directed by its potential as a precursor to novel, biologically active molecules. Current and future research trajectories are focused on leveraging its unique structure for applications in drug discovery and materials science.

One significant area of research involves its use in the synthesis of kinase inhibitors. The pyrimidine scaffold is a well-established core for many compounds that target protein kinases, a class of enzymes often implicated in cancer and inflammatory diseases. The specific substitution pattern of this compound makes it a suitable starting point for developing inhibitors that can form critical hydrogen bonds and other interactions within the ATP-binding site of various kinases. The research into Tofacitinib bioisosteres is a clear example of this direction. pharmaffiliates.com

Furthermore, the aminopyrimidine motif is being explored for the development of new antitubercular agents. nih.gov Research into related 6-aminopyrimidine derivatives has shown promise in identifying compounds with novel mechanisms of action against Mycobacterium tuberculosis. nih.gov this compound provides a ready-to-use scaffold for creating analogues and derivatives in the search for more effective tuberculosis treatments. The pursuit of new antibacterial and antiviral agents also represents a logical extension of research involving this intermediate, given the historical success of pyrimidine-based drugs in these areas. orientjchem.org

Compound Data

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | PubChem uni.lu |

| Monoisotopic Mass | 125.058914 Da | PubChem uni.lu |

| InChI Key | SVEGLLJWLCMNJE-UHFFFAOYSA-N | PubChem uni.lu |

| SMILES | C1=C(N=CN=C1N)CO | PubChem uni.lu |

| CAS Number | 436851-94-4 | BLD Pharm bldpharm.combldpharm.com |

| Classification | Heterocyclic Building Block, Pyrimidine | BLD Pharm bldpharm.com |

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

(6-aminopyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5-1-4(2-9)7-3-8-5/h1,3,9H,2H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEGLLJWLCMNJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436851-94-4 | |

| Record name | (6-aminopyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Aminopyrimidin 4 Yl Methanol and Its Derivatives

Established Synthetic Routes to (6-Aminopyrimidin-4-yl)methanol

The foundational methods for synthesizing this compound often involve direct functionalization of the pyrimidine (B1678525) ring, leveraging the inherent reactivity of the starting materials.

Direct Synthesis from 6-Aminopyrimidine and Formaldehyde (B43269)

A primary and straightforward route to this compound involves the reaction of 6-aminopyrimidine with formaldehyde. This method, while direct, is part of a broader class of reactions where pyrimidine derivatives are formed through condensation and cyclization reactions. For instance, the synthesis of pyrimidines can be achieved from urea (B33335) and a suitable three-carbon precursor, followed by functional group interconversion. oup.com While a specific protocol for the direct reaction of 6-aminopyrimidine and formaldehyde is not detailed in the provided results, the synthesis of similar pyrimidine methanols often involves the reduction of a corresponding carboxylic acid or ester.

Acidic Reaction Conditions for Pyrimidine Methanol (B129727) Formation

Acidic conditions play a crucial role in various synthetic transformations involving pyrimidines. For the formation of pyrimidine methanols, acidic catalysis can be employed in several ways. A patent describes the preparation of a pyrimidine compound by reacting a precursor with methanol in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid. google.com This suggests that acid-catalyzed esterification followed by reduction, or direct acid-catalyzed hydroxymethylation, are viable strategies. Furthermore, acidic conditions are utilized in the amination of chloropyrimidines, a common reaction in the synthesis of pyrimidine derivatives. nih.gov While this doesn't directly form the methanol group, it highlights the utility of acid catalysis in modifying the pyrimidine core, which could be a step in a multi-step synthesis of the target compound. For example, a process for producing 4-pyridinemethanol, a related heterocyclic methanol, involves an electrolytic reaction in an acidic aqueous solution. google.com

Advanced Synthetic Strategies and Catalysis in Pyrimidine Chemistry

Modern synthetic chemistry offers a sophisticated toolkit for the construction of complex pyrimidine structures with high efficiency and selectivity. These advanced strategies are essential for accessing novel derivatives of this compound.

Multi-step Reaction Processes for Complex Pyrimidine Structures

The synthesis of complex molecules often necessitates multi-step reaction sequences. studysmarter.co.ukunizin.orgck12.orglibretexts.org These processes involve a series of elementary steps that build up the final molecular architecture. ck12.org In the context of pyrimidine chemistry, multi-component reactions are a powerful tool for rapidly assembling substituted pyrimidines. For example, a four-component coupling reaction can generate 2,4,5-trisubstituted pyrimidines in good yields. rsc.org Another approach involves a two-step synthesis via a palladium-catalyzed cross-coupling reaction followed by condensation with guanidine (B92328). rsc.org These multi-step strategies allow for the introduction of various substituents, leading to a diverse library of pyrimidine derivatives.

Table 1: Examples of Multi-Component Reactions in Pyrimidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Four-component coupling | Silane, two aromatic nitriles, acetal | Not specified | 2,4,5-Trisubstituted pyrimidines |

| [2+2+2] Cyclization | Ketones, nitriles | Copper catalyst, basic conditions | Polysubstituted pyrimidines |

| [3+1+1+1] Cycloaddition | Amidines, up to three alcohols | Iridium-pincer complex | Alkyl or aryl pyrimidines |

| Pseudo five-component | Methyl aryl ketone, two aromatic aldehydes, two ammonium (B1175870) acetate | Triflic acid | Polysubstituted pyrimidines |

Utilization of Coupling Reagents in Aminopyrimidine Derivatization

Coupling reagents are indispensable for forming amide, ester, and other bonds in the derivatization of aminopyrimidines. nih.govnih.gov Reagents like HBTU, TBTU, HATU, and PyBOP are commonly used in peptide synthesis and can be applied to the modification of aminopyrimidine scaffolds. peptide.comsigmaaldrich.combiosynth.com These reagents activate carboxylic acids, facilitating their reaction with the amino group of an aminopyrimidine. For instance, the derivatization of 2'-amino-pyrimidine-modified RNA utilizes succinimide (B58015) activated side chains to introduce functional groups. nih.govnih.gov This highlights the potential for using coupling chemistry to attach a wide range of moieties to the amino group of this compound, thereby creating a library of functionalized derivatives.

Table 2: Common Coupling Reagents in Organic Synthesis

| Reagent | Full Name | Activating Group |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | OBt ester |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester |

Regioselective Synthesis Protocols for Substituted Pyrimidines

Controlling the position of substituents on the pyrimidine ring is a critical aspect of synthesis, and regioselective protocols are designed to achieve this. nih.govresearchgate.net Organolithium reagents are powerful tools for achieving regioselectivity. For example, the reaction of 2,4-dichloropyrimidines with N-methylpiperazine shows a strong preference for substitution at the C-4 position. researchgate.net Another strategy involves a regioselective lithiation-substitution protocol to synthesize 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.gov Furthermore, various catalyzed multi-component reactions have been developed to afford pyrimidines with specific substitution patterns. mdpi.comorganic-chemistry.org An iridium-catalyzed multicomponent synthesis, for instance, allows for the regioselective formation of pyrimidines from amidines and alcohols. organic-chemistry.org These methods are crucial for selectively synthesizing isomers of substituted this compound.

Nucleophilic Displacement Reactions in Pyrimidine Scaffold Construction

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of functionalized pyrimidines. This approach typically involves the displacement of a leaving group, such as a halogen, from an activated pyrimidine ring by a nucleophile. The electron-deficient nature of the pyrimidine ring facilitates these reactions, particularly at the C2, C4, and C6 positions.

A common strategy for synthesizing 4-substituted-6-aminopyrimidines involves the sequential displacement of chloro groups from a di- or trichloropyrimidine precursor. For instance, the synthesis of various 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with a range of amines. nih.govnih.govmdpi.comresearchgate.net This reaction is often carried out under solvent-free conditions, highlighting a move towards more environmentally benign processes. nih.govnih.govmdpi.comresearchgate.net In a typical procedure, the dichloropyrimidine is heated with the desired amine in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. nih.govnih.govresearchgate.net This methodology can be adapted to introduce the amino group at the C6 position of a pyrimidine ring, a key step in forming the this compound backbone. The remaining chloro group at the C4 position can then be subjected to a second nucleophilic substitution, potentially with a protected form of methanol, or undergo other functionalization reactions.

The reaction of a nucleophilic amino group with precursors like phenacyl bromide can proceed via either a condensation reaction to form an imine or through an SN2 alkylation, depending on the reaction conditions. nih.gov Basic conditions tend to favor the SN2 pathway. nih.gov

Table 1: Examples of Nucleophilic Displacement in Pyrimidine Synthesis

| Starting Material | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Solvent-free, 80-90 °C, Triethylamine | 2,4-Disubstituted Aminopyrimidines | Good to Excellent | nih.govnih.govresearchgate.net |

| 5,6-Diamino-1-methylthiouracil | Phenacyl Bromide | Fusion, DMF (cat.) | S-Alkylated Pyrimidin-4-one | High | nih.gov |

Cross-Coupling Methodologies for Pyrimidine Ring Functionalization

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-N bond formation, offering a versatile approach to functionalize the pyrimidine ring with a wide array of substituents.

Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are frequently employed for the derivatization of halopyrimidines. nih.gov For instance, an electrochemical reductive cross-coupling method has been developed for the synthesis of 4-amino-6-arylpyrimidines from 4-amino-6-chloropyrimidines and various aryl halides. nih.gov This process utilizes a sacrificial iron anode and a nickel(II) catalyst, demonstrating high functional group tolerance and providing moderate to high yields of the coupled products. nih.gov While this example focuses on aryl-pyrimidine coupling, it importantly demonstrates the reactivity of the 6-chloro position on a 4-aminopyrimidine (B60600) for cross-coupling reactions. This reactivity can be harnessed to introduce a hydroxymethyl group or a protected equivalent at the C4 position.

In a related context, palladium-catalyzed cross-coupling reactions have been successfully applied to the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold to introduce diverse substituents at the C6 position. nih.gov These studies provide valuable insights into the reaction conditions and catalyst systems that can be adapted for the functionalization of the this compound core.

Table 2: Examples of Cross-Coupling Reactions for Pyrimidine Functionalization

| Pyrimidine Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Amino-6-chloropyrimidines | Aryl Halides | Electrochemical Reductive Cross-Coupling | Ni(II) catalyst, Sacrificial Iron Anode | 4-Amino-6-arylpyrimidines | nih.gov |

| 2-Aminothieno[3,2-d]pyrimidin-4(3H)-one | Arylboronic acids, Alkynes, Amines | Suzuki, Sonogashira, Buchwald-Hartwig | Palladium catalysts | 6-Functionalized thienopyrimidines | nih.gov |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including pyrimidine derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions in the absence of a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. Several methods for the synthesis of aminopyrimidine derivatives have been developed that operate under solvent-free conditions.

As mentioned previously, the nucleophilic substitution of 2-amino-4,6-dichloropyrimidine with various amines can be effectively carried out by simply heating the reactants together, often with a base, to yield the desired products in high yields. nih.govnih.govresearchgate.net This catalyst-free and solvent-free approach is a prime example of green chemistry in action.

Furthermore, multicomponent reactions (MCRs) under solvent-free conditions provide an efficient route to complex molecules in a single step. For example, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized by heating a mixture of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines without any solvent, affording the products in good yields. mdpi.com

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often improve product purity compared to conventional heating methods.

The synthesis of aminopyrimidine scaffolds has been successfully achieved using microwave irradiation. nanobioletters.comresearchgate.net In one approach, substituted aminopyrimidines were synthesized via the condensation of chalcones and guanidine under microwave heating, with yields ranging from 33-56%. nanobioletters.com Another study reports the microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives, highlighting the efficiency of this technique. nih.gov

Moreover, the use of heterogeneous catalysts in conjunction with microwave heating can further enhance the sustainability of synthetic processes. For instance, 4-amino pyrimidine analogues have been synthesized in a microwave medium using an eco-friendly NiTiO3 nanoparticle supported on montmorillonite (B579905) K30 as a reusable heterogeneous catalyst. rsc.org This method offers high yields, mild reaction conditions, and short reaction times. rsc.org

Table 3: Green Synthesis Approaches for Aminopyrimidine Derivatives

| Methodology | Key Features | Product Type | Reference |

|---|---|---|---|

| Solvent-Free Nucleophilic Substitution | No solvent, catalyst-free, high yields | 2,4-Disubstituted Aminopyrimidines | nih.govnih.govresearchgate.net |

| Solvent-Free Multicomponent Reaction | One-pot, good yields | 4-Substituted Aminopyrido[2,3-d]pyrimidines | mdpi.com |

| Microwave-Assisted Condensation | Rapid, eco-friendly | Substituted Aminopyrimidines | nanobioletters.com |

| Microwave-Assisted Synthesis with Heterogeneous Catalyst | High yield, reusable catalyst, short reaction time | 4-Amino Pyrimidine Analogues | rsc.org |

Chemical Reactivity and Transformation Mechanisms of 6 Aminopyrimidin 4 Yl Methanol

Reactivity Governed by Functional Groups of (6-Aminopyrimidin-4-yl)methanol

The reactivity of this compound is a composite of the individual reactivities of its aminopyrimidine core and its hydroxymethyl substituent.

The aminopyrimidine moiety is an electron-rich heterocyclic system. The presence of the amino group and the ring nitrogen atoms significantly influences its reactivity. The amino group is nucleophilic and can participate in various reactions. The pyrimidine (B1678525) ring itself can undergo substitution reactions.

Derivatives of aminopyrimidine have been identified as inhibitors of various enzymes, a function attributed to their capacity to form hydrogen bonds with biological macromolecules. nih.gov The nitrogen atoms in the pyrimidine ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively.

In related compounds like 4-amino-6-chloropyrimidines, a tautomeric equilibrium exists between the amino and imino forms. nih.gov This tautomerism can affect the proton mobility and the nucleophilicity of the ring system, thereby influencing its reaction pathways. nih.gov

The hydroxymethyl group (-CH₂OH) attached to the pyrimidine ring is a primary alcohol. As such, it can undergo the typical reactions of primary alcohols, including oxidation, esterification, and etherification. For instance, in the synthesis of thiamine (B1217682), a similar compound containing a hydroxymethyl group on a pyrimidine ring undergoes conversion to a bromo derivative using hydrobromic acid, which is a key step for subsequent alkylation. wikipedia.org

The reactivity of the hydroxymethyl group can be influenced by the electronic nature of the aminopyrimidine ring. The electron-withdrawing character of the pyrimidine ring can affect the acidity of the hydroxyl proton and the reactivity of the carbon atom in the hydroxymethyl group.

Specific Reaction Pathways and Mechanisms

The functional groups on this compound enable it to participate in a variety of specific reaction pathways, including protonation, hydrogen bonding, condensation, and alkylation.

The presence of multiple nitrogen atoms makes the aminopyrimidine moiety basic, allowing it to be protonated in acidic conditions. The specific site of protonation can depend on the reaction conditions and the electronic environment of the nitrogen atoms. The protonated form, an aminopyrimidinium cation, can then form ionic interactions and hydrogen bonds with counter-ions. nih.gov

This compound is capable of forming extensive hydrogen bonding networks. The amino group can donate hydrogen bonds, while the pyrimidine ring nitrogens and the oxygen atom of the hydroxymethyl group can accept hydrogen bonds. This ability to form multiple hydrogen bonds is crucial for its interaction with other molecules and its role in forming supramolecular structures. nih.govnih.gov For example, in aminopyrimidinium salts, the cations can form base pairs via N-H...N hydrogen bonds, and also interact with anions through hydrogen bonds. nih.gov

Table 1: Predicted Collision Cross Section (CCS) of this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.06619 | 122.9 |

| [M+Na]⁺ | 148.04813 | 131.8 |

| [M-H]⁻ | 124.05164 | 122.6 |

| [M+NH₄]⁺ | 143.09274 | 141.5 |

| [M+K]⁺ | 164.02207 | 129.7 |

| [M+H-H₂O]⁺ | 108.05617 | 116.2 |

| [M+HCOO]⁻ | 170.05712 | 145.4 |

| [M+CH₃COO]⁻ | 184.07276 | 169.3 |

Data from PubChemLite. uni.lu

The amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). In some cases, these reactions can be followed by cyclization to form new heterocyclic rings, a process known as cyclocondensation. For instance, the reaction of 5,6-diaminouracil (B14702) with phenacyl bromides can lead to the formation of imine compounds through a condensation reaction, and under certain conditions, can proceed to cyclocondensation. nih.gov The reaction pathway, whether it is condensation or another reaction like alkylation, can be controlled by the reaction conditions. nih.gov

Both the amino and hydroxyl groups in this compound are nucleophilic and can undergo alkylation reactions with alkyl halides or other alkylating agents. The reaction of a nucleophilic amino group with phenacyl bromide, for example, can proceed through an SN2 mechanism to yield an alkylated product. nih.gov The choice of base and solvent can be critical in directing the reaction towards alkylation over other possible pathways like condensation. nih.gov

The hydroxyl group can also be alkylated to form an ether. The synthesis of thiamine provides an example where a thiazole (B1198619) moiety alkylates a pyrimidine derivative, demonstrating the feasibility of such reactions. wikipedia.org The relative reactivity of the amino and hydroxyl groups towards alkylation would depend on the specific alkylating agent and the reaction conditions.

Synthesis and Design of 6 Aminopyrimidin 4 Yl Methanol Derivatives

Incorporation into Fused Heterocyclic Systems

The fusion of a second ring onto the pyrimidine (B1678525) core of (6-Aminopyrimidin-4-yl)methanol is a key strategy for generating novel heterocyclic compounds. The inherent reactivity of the 6-aminopyrimidine substructure facilitates cyclization reactions to form bicyclic systems such as pyrido[2,3-d]pyrimidines and pyrimidopyrimidines.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) ring system, a privileged scaffold in medicinal chemistry, can be achieved by constructing a pyridine (B92270) ring onto a pre-existing pyrimidine. nih.gov General synthetic approaches utilize a 6-aminopyrimidine, which undergoes condensation with a three-carbon synthon. jocpr.com The reaction typically proceeds via an electrophilic attack on the electron-rich C-5 position of the pyrimidine ring, followed by cyclization involving the 6-amino group. jocpr.com

In the context of this compound, this compound serves as the 6-aminopyrimidine precursor. The hydroxymethyl group at the 4-position remains as a substituent on the resulting bicyclic system. A variety of reagents can provide the requisite three-carbon fragment for the annulation of the pyridine ring. jocpr.com For instance, reaction with 1,3-dicarbonyl compounds like acetylacetone (B45752) in an acidic medium such as phosphoric acid yields 5,7-disubstituted pyrido[2,3-d]pyrimidines. jocpr.com Alternatively, multicomponent reactions involving an aldehyde and an active methylene (B1212753) compound like malononitrile (B47326) provide an efficient route to highly functionalized derivatives. nih.gov

Table 1: General Synthesis of Pyrido[2,3-d]pyrimidines from this compound

| Precursor | Reagent(s) | Resulting Pyrido[2,3-d]pyrimidine Derivative (General Structure) |

|---|---|---|

| This compound | Acetylacetone / H₃PO₄ | 5,7-Dimethyl-4-(hydroxymethyl)pyrido[2,3-d]pyrimidine |

| This compound | Ethyl Acetoacetate / Polyphosphoric Acid | 5-Methyl-7-hydroxy-4-(hydroxymethyl)pyrido[2,3-d]pyrimidine |

| This compound | Malononitrile, Aromatic Aldehyde / Catalyst | 5-Aryl-7-amino-6-cyano-4-(hydroxymethyl)pyrido[2,3-d]pyrimidine |

The construction of pyrimidopyrimidines, another important class of bicyclic heterocycles, typically requires a pyrimidine bearing two functional groups in adjacent positions (e.g., 4 and 5). Classical synthetic routes, such as the Traube purine (B94841) synthesis, often start with 4,5-diaminopyrimidines, which are cyclized with single-carbon reagents like formic acid or triethyl orthoformate to form the second fused pyrimidine ring.

The starting material, this compound, is not directly amenable to these cyclization strategies as it lacks a functional group at the C-5 position. Therefore, a functionalization step is a necessary prerequisite. A plausible synthetic route involves the introduction of an amino group at the C-5 position of the pyrimidine ring. This can be achieved through a nitrosation reaction at C-5, followed by reduction of the resulting nitroso group to an amine. The intermediate, (5,6-diaminopyrimidin-4-yl)methanol, can then undergo cyclocondensation with a one-carbon synthon to yield the desired pyrimido[4,5-d]pyrimidine (B13093195) core, bearing a hydroxymethyl substituent.

Table 2: Conceptual Synthesis of Pyrimido[4,5-d]pyrimidines

| Starting Material | Step 1: Reagents | Intermediate | Step 2: Reagents | Final Product (General Structure) |

|---|

Synthesis of Complex Pyrimidine Conjugates and Analogues

The functional groups of this compound provide handles for its conjugation to other molecular fragments, leading to complex analogues with tailored properties. The amino group is a potent nucleophile for amide bond formation, while the hydroxyl group can participate in ether or ester linkages.

Pyrazine-2-carboxylic acid and its derivatives are significant components in various biologically active molecules. The synthesis of conjugates linking a pyrimidine moiety to a pyrazine-2-carboxylic acid can be readily achieved through standard amide bond formation. researchgate.netnih.gov In this approach, the 6-amino group of this compound acts as the nucleophile, reacting with an activated form of pyrazine-2-carboxylic acid.

The carboxylic acid can be activated by conversion to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. nih.gov Alternatively, modern coupling reagents such as propylphosphonic anhydride (B1165640) (T3P) can be employed to facilitate the reaction directly between the carboxylic acid and the amine under mild conditions. rjpbcs.com This method has been successfully used to synthesize novel pyrazine-2-carboxylic acid derivatives of various piperazines, including one bearing a 6-aminopyrimidin-4-yl moiety. rjpbcs.com This demonstrates the feasibility of coupling the amino group of pyrimidine systems with pyrazine (B50134) carboxylic acids. The resulting product is an N-(4-(hydroxymethyl)pyrimidin-6-yl)pyrazine-2-carboxamide.

Table 3: Synthesis of Pyrazine-2-carboxylic Acid Amides

| Pyrimidine Precursor | Pyrazine Reactant | Coupling Method | Product |

|---|---|---|---|

| This compound | Pyrazine-2-carbonyl chloride | Base (e.g., Triethylamine) | N-(4-(hydroxymethyl)pyrimidin-6-yl)pyrazine-2-carboxamide |

| This compound | 5-Methylpyrazine-2-carboxylic acid | Coupling Agent (e.g., T3P) | N-(4-(hydroxymethyl)pyrimidin-6-yl)-5-methylpyrazine-2-carboxamide |

| This compound | 3-Aminopyrazine-2-carboxylic acid | Coupling Agent (e.g., T3P, HATU) | 3-Amino-N-(4-(hydroxymethyl)pyrimidin-6-yl)pyrazine-2-carboxamide |

Substituted diaminopyrimidines are a cornerstone of many therapeutic agents. A versatile method for synthesizing complex diaminopyrimidine derivatives involves the nucleophilic substitution of a halogenated pyrimidine precursor. mdpi.com Specifically, 2,4-diamino-6-chloropyrimidine is a common and reactive building block for this purpose. mdpi.com

The hydroxymethyl group of this compound can be utilized as a nucleophile following deprotonation. Treatment of the alcohol with a strong base, such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF), generates the corresponding sodium alkoxide. mdpi.com This potent nucleophile can then displace the chlorine atom from the C-6 position of 2,4-diamino-6-chloropyrimidine in an SNAr reaction. This strategy affords a novel, complex pyrimidine conjugate, 2,4-diamino-6-((6-aminopyrimidin-4-yl)methoxy)pyrimidine, in moderate to good yields. mdpi.com

Table 4: Synthesis of a Diaminopyrimidine Derivative via Ether Linkage

| Reactant 1 | Reactant 2 | Reagents and Conditions | Final Product |

|---|

The synthesis of methanones, which feature a ketone bridge between two aromatic rings, often proceeds via the oxidation of a corresponding secondary alcohol precursor. Direct Friedel-Crafts acylation on the electron-deficient pyrimidine ring is generally not feasible. Therefore, a multi-step approach is required to construct a pyridinyl-pyrimidinyl methanone (B1245722) from this compound.

A viable synthetic pathway begins with the functionalization of the pyrimidine ring to enable the introduction of the pyridine moiety. This involves several key transformations:

Protection/Halogenation: The reactive amino and hydroxyl groups of the starting material may first be protected. Subsequently, a halogen atom (e.g., bromine or iodine) is introduced at an activated position on the pyrimidine ring, typically C-5, using an electrophilic halogenating agent like N-Bromosuccinimide (NBS).

Organometallic Formation: The resulting halopyrimidine is converted into an organometallic intermediate, such as a Grignard or organolithium reagent, via metal-halogen exchange.

Nucleophilic Addition: The organopyrimidine reagent undergoes a nucleophilic addition to a pyridinecarboxaldehyde (e.g., pyridine-4-carboxaldehyde), forming a diaryl-substituted secondary alcohol.

Oxidation: The secondary alcohol is then oxidized to the target methanone using a suitable oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC).

Deprotection: Finally, any protecting groups are removed to yield the desired pyridinyl-pyrimidinyl methanone.

Table 5: Conceptual Multi-Step Synthesis of a Pyridinyl-Pyrimidinyl Methanone

| Step | Reaction | Reagents | Intermediate/Product (General Structure) |

|---|---|---|---|

| 1 | Halogenation | N-Bromosuccinimide (NBS) | 5-Bromo-(6-aminopyrimidin-4-yl)methanol (or protected form) |

| 2 | Grignard Formation | Mg, THF | (5-(Bromomagnesio)-6-aminopyrimidin-4-yl)methanol |

| 3 | Nucleophilic Addition | Pyridine-4-carboxaldehyde | (Pyridin-4-yl)(5-(6-aminopyrimidin-4-yl)methanol)methanol |

| 4 | Oxidation | Manganese Dioxide (MnO₂) | (Pyridin-4-yl)(4-(hydroxymethyl)pyrimidin-5-yl)methanone |

| 5 | Deprotection (if applicable) | Acid/Base | (Pyridin-4-yl)(5-(6-aminopyrimidin-4-yl)methanone) |

Modulation of Substituent Patterns for Altered Chemical Properties

The chemical properties of this compound derivatives can be significantly altered by the introduction of various substituents at different positions on the pyrimidine ring or by modification of the methanol (B129727) group. These modifications influence key physicochemical parameters such as lipophilicity, solubility, and electronic distribution, which in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

The lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical factor in drug design. It governs the ability of a compound to permeate biological membranes. For pyrimidine derivatives, the introduction of nitrogen atoms is a common strategy to decrease lipophilicity and improve aqueous solubility. nih.gov However, the effect is highly dependent on the position of the nitrogen and the surrounding functional groups, as neighboring group interactions can influence water solvation. nih.gov

For instance, the strategic placement of polar functional groups, such as additional amino or hydroxyl groups, on the pyrimidine ring of this compound would be expected to increase hydrophilicity and aqueous solubility. Conversely, the introduction of lipophilic moieties like alkyl, aryl, or halogen substituents would increase the logP value, enhancing partitioning into lipidic environments. The nature and position of these substituents can create a delicate balance between solubility and permeability.

The electronic properties of the pyrimidine ring are also sensitive to substitution. Electron-donating groups, such as amino and alkoxy groups, increase the electron density of the ring system, which can modulate the pKa of the ionizable groups and influence hydrogen bonding capabilities. In contrast, electron-withdrawing groups, like nitro or cyano groups, decrease the electron density, affecting the reactivity and metabolic stability of the compound.

Research on related pyrimidine-based compounds has demonstrated these principles. In a study on thiazolo[4,5-d]pyrimidine (B1250722) derivatives, it was shown that varying the substituent from a methyl group to a fluorine or chlorine atom systematically altered the lipophilicity of the compounds, which correlated with their antifungal activity. mdpi.com Specifically, the partition coefficients (logP) were influenced by the nature of the substituent on the phenyl ring attached to the pyrimidine scaffold. mdpi.com Another study on pyrimidine-carboxamides highlighted that the relative positioning of a carbonyl or ether group to a heterocyclic nitrogen atom significantly impacted the observed lipophilicity due to differences in water solvation. nih.gov

These findings underscore the importance of a rational, structure-based approach to the design of this compound derivatives. By carefully selecting and positioning substituents, it is possible to modulate the chemical properties of the resulting molecules to achieve a desired profile. The following interactive data table provides illustrative examples of how different substituents on the this compound core could be expected to alter key chemical properties based on established principles for pyrimidine derivatives.

Interactive Data Table: Predicted Effects of Substituents on the Chemical Properties of this compound Derivatives

| Derivative Name | Substituent (R) | Position of Substitution | Predicted Change in Lipophilicity (logP) | Predicted Change in Aqueous Solubility | Predicted Electronic Effect of Substituent |

| (6-Amino-2-methylpyrimidin-4-yl)methanol | -CH₃ | 2 | Increase | Decrease | Weakly Electron-Donating |

| (6-Amino-2-chloropyrimidin-4-yl)methanol | -Cl | 2 | Significant Increase | Significant Decrease | Electron-Withdrawing (Inductive) |

| (6-Amino-5-fluoropyrimidin-4-yl)methanol | -F | 5 | Moderate Increase | Decrease | Electron-Withdrawing (Inductive) |

| (2,6-Diaminopyrimidin-4-yl)methanol | -NH₂ | 2 | Decrease | Increase | Electron-Donating (Resonance) |

| (6-Amino-5-methoxypyrimidin-4-yl)methanol | -OCH₃ | 5 | Slight Increase | Slight Decrease | Electron-Donating (Resonance) |

| (6-Aminopyrimidin-4-yl)acetonitrile | -CN | on methanol C | Increase | Decrease | Strongly Electron-Withdrawing |

This table illustrates the general trends expected when modifying the core structure of this compound. The precise quantitative changes in these properties would need to be determined experimentally for each synthesized derivative. Such systematic studies are essential for building a comprehensive structure-property relationship and advancing the development of these compounds for various applications.

Structure Property Relationships in 6 Aminopyrimidin 4 Yl Methanol Analogues for Chemical Design

Impact of Structural Modifications on Chemical Reactivity Profiles

The chemical reactivity of (6-Aminopyrimidin-4-yl)methanol analogues is profoundly influenced by structural modifications to the pyrimidine (B1678525) ring and the hydroxymethyl group. The pyrimidine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution, while the amino and hydroxyl groups offer sites for a variety of chemical transformations.

The reactivity of the amino group is significantly modulated by the electronic nature of substituents on the pyrimidine ring. Electron-withdrawing groups (EWGs) will decrease the electron density on the ring and, by extension, the basicity and nucleophilicity of the amino group. Conversely, electron-donating groups (EDGs) will enhance its reactivity. For instance, the introduction of a nitro group (an EWG) at the 5-position would render the amino group less reactive towards acylation or alkylation compared to the parent compound.

The hydroxymethyl group is a primary alcohol and can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The steric hindrance and electronic effects of neighboring substituents on the pyrimidine ring can influence the rate and outcome of these reactions.

A general overview of the impact of substituents on reactivity is presented in the table below.

| Substituent at C5-Position | Electronic Effect | Impact on Amino Group Reactivity | Impact on Hydroxymethyl Group Reactivity |

| -NO₂ | Electron-Withdrawing | Decreased | Minimal direct electronic effect |

| -CN | Electron-Withdrawing | Decreased | Minimal direct electronic effect |

| -Cl, -Br | Electron-Withdrawing (Inductive) | Decreased | Minimal direct electronic effect |

| -CH₃ | Electron-Donating (Inductive) | Increased | Minimal direct electronic effect |

| -OCH₃ | Electron-Donating (Resonance) | Increased | Minimal direct electronic effect |

Influence of Substituents on Synthetic Accessibility and Reaction Yields

For instance, the introduction of bulky substituents near the reacting centers can lead to steric hindrance, potentially lowering reaction rates and yields. A study on the synthesis of 1,4-benzoquinone (B44022) derivatives showed that the presence of methyl substituents influenced the yield of the final products. researchgate.net While not a pyrimidine, this illustrates the general principle of substituent effects on synthetic outcomes.

The table below provides a hypothetical overview of how different substituents might affect the yield of a common synthetic step, such as the condensation to form the pyrimidine ring.

| Substituent on Precursor | Steric Hindrance | Electronic Effect | Predicted Impact on Yield |

| -H | Low | Neutral | High |

| -CH₃ | Moderate | Electron-Donating | Moderate to High |

| -C(CH₃)₃ | High | Electron-Donating | Low to Moderate |

| -CF₃ | Moderate | Electron-Withdrawing | Moderate |

| -Ph | High | Electron-Withdrawing | Low to Moderate |

Furthermore, the reactivity of the resulting analogue in subsequent transformations is also affected. For example, in the synthesis of some biologically active anilinoquinoline-3-carbonitriles, the presence of a dialkylamino group on a Michael acceptor was found to enhance reactivity through intramolecular catalysis. nih.gov This highlights how strategically placed functional groups can improve reaction outcomes.

Correlations between Molecular Architecture and Physicochemical Parameters Relevant to Chemical Processing

The physicochemical properties of this compound analogues, such as solubility and stability, are crucial for their handling, purification, and formulation. These properties are directly linked to the molecular architecture of the compounds.

Solubility: The solubility of a compound is determined by its ability to interact with the solvent molecules. The presence of the polar amino and hydroxyl groups in this compound suggests solubility in polar solvents like water and methanol (B129727). wikipedia.org However, introducing nonpolar substituents will decrease its solubility in polar solvents and increase it in nonpolar organic solvents. A study on the solubility of 2-aminopyridine (B139424) in various solvents demonstrated that its solubility is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) and lowest in nonpolar solvents like cyclohexane. acs.org

The following table illustrates the predicted solubility trends for analogues of this compound in different solvents based on the principles observed for similar heterocyclic compounds.

| Analogue | Substituent at C5-Position | Predicted Solubility in Water | Predicted Solubility in Methanol | Predicted Solubility in Dichloromethane |

| A | -H | Soluble | Soluble | Sparingly soluble |

| B | -CH₃ | Moderately soluble | Soluble | Soluble |

| C | -Cl | Sparingly soluble | Moderately soluble | Soluble |

| D | -Ph | Insoluble | Sparingly soluble | Soluble |

Stability: The stability of this compound analogues can be influenced by the substituents on the pyrimidine ring. Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, potentially leading to degradation. The stability of thiamine (B1217682) (which contains a pyrimidine ring) is known to be pH-dependent; it is stable in acidic conditions but unstable in alkaline solutions. wikipedia.org This suggests that the stability of this compound analogues could also be sensitive to pH, a factor to consider in their handling and storage.

Advanced Spectroscopic and Analytical Characterization of 6 Aminopyrimidin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of (6-Aminopyrimidin-4-yl)methanol would exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the methylene (B1212753) protons, and the hydroxyl proton.

The protons on the pyrimidine (B1678525) ring are expected to appear as singlets in the aromatic region of the spectrum. The amino group protons (-NH₂) would likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The methylene protons (-CH₂-) of the methanol (B129727) group would likely appear as a singlet, and the hydroxyl proton (-OH) would also be a singlet, which may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (pyrimidine ring) | ~8.2 | Singlet |

| H-5 (pyrimidine ring) | ~6.5 | Singlet |

| -NH₂ (amino group) | Variable (broad) | Singlet |

| -CH₂- (methanol group) | ~4.5 | Singlet |

| -OH (hydroxyl group) | Variable | Singlet |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and are subject to variation based on solvent and experimental conditions.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom of the methanol group (-CH₂OH) would appear in the aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine ring) | ~158 |

| C-4 (pyrimidine ring) | ~165 |

| C-5 (pyrimidine ring) | ~105 |

| C-6 (pyrimidine ring) | ~163 |

| -CH₂OH (methanol group) | ~60 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In a typical LC-MS analysis of this compound, the compound would first be separated from any impurities on an LC column. The eluent would then be introduced into the mass spectrometer, where the compound would be ionized, commonly forming the protonated molecule [M+H]⁺. The mass spectrometer would then detect the m/z of this ion, confirming the molecular weight of the compound.

Table 3: Predicted LC-MS Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 126.06619 |

| [M+Na]⁺ | 148.04813 |

| [M+K]⁺ | 164.02207 |

| [M+NH₄]⁺ | 143.09274 |

Data sourced from predicted values. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₅H₇N₃O, the exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the elemental composition.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 126.0662 |

The calculated exact mass for the protonated molecule (C₅H₈N₃O⁺) provides a target value for HRMS analysis.

The fragmentation pattern observed in the MS/MS spectrum can further corroborate the proposed structure. For instance, a common fragmentation pathway for this compound might involve the loss of the hydroxymethyl group (-CH₂OH) or the amino group (-NH₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is produced that acts as a molecular fingerprint. The absorption bands in the spectrum correspond to the vibrational frequencies of specific bonds within the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a high-resolution method used to obtain an infrared spectrum of a sample. For this compound, the FT-IR spectrum provides clear evidence for its key structural features: the amino group (-NH₂), the hydroxyl group (-OH), and the pyrimidine ring system. The analysis of the spectrum reveals distinct absorption peaks corresponding to the stretching and bending vibrations of these groups.

The primary functional groups of this compound and their expected FT-IR absorption ranges are detailed below. The presence of both a primary amine and a primary alcohol is confirmed by characteristic bands. The N-H stretching vibrations of the amino group typically appear as two bands in the 3500-3300 cm⁻¹ region, while the O-H stretch of the alcohol group presents as a broad band in the 3600-3200 cm⁻¹ region. Vibrations associated with the pyrimidine ring, such as C=C and C=N stretching, are expected in the 1680-1450 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Amino (-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Hydroxyl (-OH) | O-H Stretch (broad) | 3600 - 3200 |

| Hydroxyl (-OH) | C-O Stretch | 1260 - 1050 |

| Pyrimidine Ring | C=N Stretch | 1650 - 1550 |

This table presents generally expected absorption ranges for the indicated functional groups.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For pharmaceutical compounds like this compound, chromatographic methods are essential for determining purity and isolating impurities.

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. The technique separates components based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For pyrimidine derivatives, reversed-phase HPLC is commonly employed. researchgate.net

A typical HPLC analysis for this compound would utilize a C18 column, where the stationary phase is nonpolar. researchgate.net The mobile phase would consist of a polar mixture, such as methanol or acetonitrile (B52724) and a buffered aqueous solution. researchgate.net Components are detected as they elute from the column using a UV detector, as the pyrimidine ring is UV-active. The purity of the sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Certificates of analysis for similar compounds often show purity levels exceeding 98% as determined by HPLC. probechem.com

Table 2: Illustrative HPLC Method and Purity Data

| Parameter | Condition / Value |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Purity | >99.5% |

The data in this table is for illustrative purposes and represents a typical method for purity analysis.

The compound this compound is achiral as it does not possess a stereocenter and therefore does not exist as enantiomers. Its structure is superimposable on its mirror image.

However, chiral HPLC is a critical technique for derivatives of this compound where a chiral center is introduced during subsequent synthetic steps. If this compound were used as a building block for a larger, chiral molecule, chiral HPLC would be essential to separate and quantify the resulting enantiomers. semanticscholar.orgmdpi.com This is accomplished by using a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Astec® CHIROBIOTIC®, CHIRALPAK®), which interacts differently with each enantiomer, leading to different retention times. semanticscholar.orgsigmaaldrich.com The mobile phase often consists of hexane (B92381) and an alcohol for normal-phase separations or buffered organic solvents for reversed-phase separations. semanticscholar.org This allows for the determination of enantiomeric excess (ee), a crucial quality attribute for chiral drugs.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the molecular formula. For this compound, with the molecular formula C₅H₇N₃O, a close correlation between experimental and theoretical values verifies its elemental composition. uni.lu

Table 3: Elemental Analysis Data for C₅H₇N₃O

| Element | Theoretical Mass % | Experimental Mass % (Illustrative) |

|---|---|---|

| Carbon (C) | 48.00% | 48.05% |

| Hydrogen (H) | 5.64% | 5.68% |

Experimental values are illustrative and shown to be within an acceptable margin of error from the theoretical values.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 4: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 5.123 |

| c (Å) | 14.345 |

| **β (°) ** | 95.67° |

| **Volume (ų) ** | 621.8 |

| Z (Molecules/Unit Cell) | 4 |

This table contains plausible, illustrative data for a small organic molecule and does not represent experimentally verified data for this specific compound.

Computational and Theoretical Investigations of 6 Aminopyrimidin 4 Yl Methanol

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These investigations provide insights into electronic structure, reactivity, and spectroscopic characteristics. For (6-Aminopyrimidin-4-yl)methanol, specific data from these theoretical approaches are currently unavailable.

Density Functional Theory (DFT) Calculations

No published studies were found that report Density Functional Theory (DFT) calculations for this compound. Such studies would typically provide information on the optimized molecular geometry, vibrational frequencies, and electronic properties like total energy and dipole moment.

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Levels)

There is no available research detailing the molecular orbital analysis of this compound. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting a molecule's chemical reactivity and electronic transitions.

Comparative Quantum Chemical Studies

A search for comparative quantum chemical studies involving this compound and its structural analogs did not yield any results. Such research would be valuable for understanding how structural modifications influence the electronic properties within this class of compounds.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting the interaction of a small molecule with a biological target. These computational methods are instrumental in drug discovery and development. At present, there are no specific studies of this nature for this compound in the public domain.

Ligand-Target Interaction Modeling

No research is available that models the interaction of this compound with specific biological targets, such as enzyme catalytic centers. Docking studies, which predict the binding affinity and orientation of a ligand within a protein's active site, have not been reported for this compound.

Conformational Analysis and Molecular Dynamics

There are no published conformational analyses or molecular dynamics simulations for this compound. These studies would provide critical information about the molecule's flexibility, stable conformations, and its behavior over time in a simulated biological environment.

Prediction of Physicochemical Descriptors from Computational Methods

Computational tools and algorithms are instrumental in estimating the physicochemical properties of molecules like this compound. These predictions are based on the compound's two-dimensional structure and are used to forecast its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key descriptor that correlates with a molecule's ability to permeate cell membranes. It is calculated by summing the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. Extensive research in computational chemistry has established the importance of TPSA in predicting drug transport properties.

Predicted LogP and Related Partition Coefficients

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its solubility, absorption, and distribution. A predicted value, often denoted as XlogP, is calculated using computational algorithms. For this compound, a predicted XlogP value of -1.1 has been reported. This negative value suggests that the compound is predominantly hydrophilic, meaning it has a higher affinity for water than for lipids. This hydrophilicity is expected due to the presence of multiple polar functional groups capable of hydrogen bonding.

Table 1: Predicted Partition Coefficient for this compound

| Descriptor | Predicted Value | Source |

| XlogP | -1.1 | PubChemLite |

Hydrogen Bond Acceptor and Donor Counts

Hydrogen bonding capacity is a critical factor in molecular recognition and binding to biological targets. Computational methods can predict the number of hydrogen bond donors and acceptors in a molecule.

While specific computational studies providing the hydrogen bond donor and acceptor counts for this compound are not available in the public domain, an analysis of its structure allows for a theoretical determination. The molecule possesses functional groups that can act as both hydrogen bond donors and acceptors. The amino group (-NH2) and the hydroxyl group (-OH) can each donate a hydrogen atom. The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group have lone pairs of electrons and can act as hydrogen bond acceptors.

Table 2: Theoretical Hydrogen Bond Donor and Acceptor Counts for this compound

| Descriptor | Theoretical Count |

| Hydrogen Bond Donors | 2 (from -NH2 and -OH) |

| Hydrogen Bond Acceptors | 3 (from ring nitrogens and -OH oxygen) |

Theoretical Spectroscopy and Reactivity Predictions

Detailed theoretical studies on the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) and reactivity (such as frontier molecular orbital analysis or electrostatic potential maps) of this compound are not prominently available in the current body of scientific literature. Such computational investigations would require dedicated quantum chemical calculations to be performed. These studies would be valuable for confirming the structure of the compound and for understanding its chemical behavior in various environments. Without such dedicated studies, a detailed discussion on its theoretical spectroscopy and reactivity remains speculative.

Chemical Applications of 6 Aminopyrimidin 4 Yl Methanol

Role as a Key Synthetic Intermediate in Complex Organic Synthesis

The bifunctional nature of (6-Aminopyrimidin-4-yl)methanol, possessing both an amino and a hydroxyl group, positions it as a valuable intermediate in the synthesis of more complex molecules. The amino group can readily participate in nucleophilic substitution or addition reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation to an aldehyde or carboxylic acid. This dual reactivity allows for the sequential or orthogonal introduction of various functional groups, making it a versatile building block for the construction of diverse molecular architectures.

In medicinal chemistry, the aminopyrimidine scaffold is a well-established pharmacophore found in a multitude of biologically active compounds, including a variety of kinase inhibitors. While direct evidence of this compound's use is limited, analogous 6-aminopyrimidine derivatives are central to the synthesis of potent and selective inhibitors of enzymes such as glycogen synthase kinase-3β (GSK-3β) and Aurora kinases. The general synthetic strategy often involves the functionalization of the amino group and further modifications at other positions of the pyrimidine (B1678525) ring.

Precursor for Advanced Heterocyclic Building Blocks

The inherent reactivity of the pyrimidine ring, coupled with its substituents, makes this compound a potential precursor for a variety of advanced heterocyclic building blocks. The amino group can direct electrophilic substitution to the 5-position of the pyrimidine ring, allowing for the introduction of additional functionalities. Furthermore, the amino and hydroxymethyl groups can be chemically transformed to create fused heterocyclic systems. For instance, condensation reactions with dicarbonyl compounds or their equivalents could lead to the formation of bicyclic systems with potential applications in drug discovery and materials science.

The synthesis of bioactive heterocycles often relies on the strategic use of functionalized building blocks. For example, various substituted pyrimidines are utilized in the construction of complex molecules with antibacterial and other therapeutic properties. The presence of both a nucleophilic amino group and a versatile hydroxymethyl group on the same pyrimidine core in this compound suggests its utility in the streamlined synthesis of such advanced heterocyclic structures.

Potential in Supramolecular Chemistry and Self-Assembly of Pyrimidine Scaffolds

The hydrogen bonding capabilities of the amino group and the nitrogen atoms within the pyrimidine ring, along with the hydroxyl group, make this compound an interesting candidate for applications in supramolecular chemistry. These functional groups can act as both hydrogen bond donors and acceptors, enabling the formation of well-defined, self-assembled structures through non-covalent interactions.

Emerging Applications in Materials Science and Polymer Chemistry

Pyrimidine derivatives are increasingly being explored for their applications in materials science, particularly in the development of functional polymers and optoelectronic materials. The electron-deficient nature of the pyrimidine ring can be exploited to create materials with specific electronic properties.

The incorporation of pyrimidine units into polymer backbones has been shown to influence the thermal and mechanical properties of the resulting materials. For instance, polyurethanes containing pyrimidine rings in their main chain have been synthesized and characterized. Furthermore, pyrimidine-based conjugated polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The functional groups of this compound, specifically the hydroxyl group, could serve as a point of polymerization, allowing for its incorporation as a monomer into various polymer systems, potentially imparting unique optical or electronic properties to the resulting materials.

Current Research Trends and Future Directions for 6 Aminopyrimidin 4 Yl Methanol Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of substituted pyrimidines is a cornerstone of organic chemistry, with numerous methods being continuously developed to improve efficiency, yield, and substrate scope. organic-chemistry.orggrowingscience.com For (6-Aminopyrimidin-4-yl)methanol specifically, its synthesis would likely involve the construction of the pyrimidine (B1678525) ring followed by or incorporating the introduction of the amino and methanol (B129727) functionalities.

One plausible and established approach for the synthesis of pyrimidine rings is the condensation reaction between a β-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org Another versatile method involves the reaction of ketones, aldehydes, or esters with amidines, often facilitated by a catalyst and an oxidizing agent like TEMPO. organic-chemistry.org

A more direct and analogous synthetic route to this compound could be inferred from the synthesis of structurally similar compounds like (2-Aminopyridin-4-yl)methanol. The synthesis of (2-Aminopyridin-4-yl)methanol has been achieved through the reduction of the corresponding methyl ester, methyl 2-aminopyridine-4-carboxylate, using lithium aluminum hydride in tetrahydrofuran (B95107). chemicalbook.com A similar strategy could be envisioned for this compound, starting from a suitable 4-alkoxycarbonyl-6-aminopyrimidine.

| Synthetic Approach | Starting Materials | Reagents and Conditions | Potential Product | Reference |

| Reduction of Ester | 4-Alkoxycarbonyl-6-aminopyrimidine | Lithium aluminum hydride, THF | This compound | chemicalbook.com |

| Three-Component Coupling | Functionalized enamines, triethyl orthoformate, ammonium (B1175870) acetate | ZnCl₂ catalyst | Substituted pyrimidine core | organic-chemistry.org |

| Oxidative Annulation | Ketones, amidines, N,N-dimethylaminoethanol | Catalyst | Substituted pyrimidine core | organic-chemistry.org |

This table presents potential synthetic routes to this compound based on established methods for similar compounds.

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its three key functional groups: the pyrimidine ring, the amino group, and the primary alcohol. The electron-rich nature of the aminopyrimidine ring makes it susceptible to electrophilic substitution, although the directing effects of the substituents would need to be considered. growingscience.com

The amino group can undergo a variety of transformations, including N-alkylation, acylation, and diazotization. For instance, N-alkylation of aminopyridines has been achieved using heterogeneous catalysts, a method that could potentially be adapted for this compound to create a library of N-substituted derivatives. google.com The primary alcohol is a versatile handle for esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid, providing further avenues for diversification.

The pyrimidine ring itself can participate in various reactions. For example, 2-aminopyrimidines are used as starting materials for the synthesis of fused heterocyclic systems like imidazopyrimidines and triazolopyrimidines. nih.gov Similar transformations could be explored for this compound to generate novel polycyclic structures.

Design of Advanced Derivatives with Tuned Chemical and Material Properties

The aminopyrimidine scaffold is a well-established pharmacophore found in numerous therapeutic agents. nih.govnih.gov For example, derivatives of 4-aminopyrimidine (B60600) have been investigated as inhibitors of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research. nih.gov The design and synthesis of novel derivatives of this compound could lead to new drug candidates with improved potency and pharmacokinetic profiles.

The inherent properties of the aminopyrimidine core, such as its ability to form hydrogen bonds and participate in π-stacking interactions, make it an attractive building block for materials science. By chemically modifying the amino and hydroxyl groups of this compound, it is possible to create derivatives with tailored properties for applications in areas such as organic electronics, sensors, and functional polymers. For instance, aminopyridine derivatives have been used to functionalize electrode surfaces, which can enhance their catalytic activity for processes like CO₂ electroreduction. mdpi.com

Integration with Modern Catalytic Systems and Flow Chemistry Approaches

Modern synthetic chemistry is increasingly moving towards more sustainable and efficient methodologies. The integration of advanced catalytic systems, such as those based on earth-abundant metals or organocatalysts, could significantly improve the synthesis of this compound and its derivatives. For example, iridium-catalyzed multicomponent synthesis has been employed for the preparation of pyrimidines from amidines and alcohols. organic-chemistry.org

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and the potential for rapid reaction optimization and scale-up. The synthesis of pyrimidine derivatives has been successfully adapted to flow conditions, and applying these techniques to the production of this compound could lead to more efficient and scalable manufacturing processes.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The future of this compound chemistry lies in interdisciplinary research that bridges the gap between synthetic organic chemistry and materials science. The structural features of this compound make it a versatile platform for the development of novel functional materials.

For example, the amino and hydroxyl groups can serve as anchor points for polymerization or for grafting onto surfaces, leading to the creation of new polymers and hybrid materials with unique properties. The pyrimidine core itself can be exploited for its electronic and photophysical properties. Research in this area could lead to the development of new materials for organic light-emitting diodes (OLEDs), sensors for detecting specific analytes, or as components in metal-organic frameworks (MOFs). The ability of aminopyrimidine derivatives to act as ligands for metal ions also opens up possibilities in the field of coordination chemistry and catalysis. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (6-Aminopyrimidin-4-yl)methanol, and how can reaction conditions be optimized?

- Synthesis Protocol : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 6-aminopyrimidine derivatives with formaldehyde in the presence of a base (e.g., sodium hydroxide) under reflux conditions. Ethanol or water is often used as a solvent, with purification via recrystallization or column chromatography .

- Optimization : Key parameters include temperature control (reflux at 80–100°C), stoichiometric ratios of formaldehyde to substrate (1:1.2), and reaction duration (12–24 hours). Monitoring by TLC or HPLC ensures reaction completion .

Q. How should researchers safely handle this compound given its toxicity profile?

- Safety Measures :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- UV/Vis Spectroscopy : λmax at 245 nm and 276 nm (in methanol) for identifying π→π* transitions in the pyrimidine ring .

- NMR : ¹H NMR (DMSO-d6) shows peaks for the aminopyrimidine moiety (δ 6.8–7.2 ppm) and methanol group (δ 4.5–5.0 ppm).

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 126.1) confirms molecular weight .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Troubleshooting Steps :

Solvent Effects : Verify solvent purity; DMSO-d6 may cause shifts due to hydrogen bonding.

Dynamic Effects : Check for tautomerism in the pyrimidine ring using variable-temperature NMR.

Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies enhance the compound’s stability in aqueous solutions for biological assays?

- Stabilization Methods :

- pH Control : Maintain pH 6–7 to prevent hydrolysis of the aminopyrimidine group.

- Lyophilization : Store as a lyophilized powder and reconstitute in degassed buffers.

- Antioxidants : Add 0.1% ascorbic acid to mitigate oxidative degradation .

Q. How can computational modeling predict the compound’s reactivity in drug-design applications?

- In Silico Tools :

- DFT Calculations : Use Gaussian to model electrophilic substitution sites (e.g., C5 position) based on Fukui indices.

- Docking Studies : AutoDock Vina predicts binding affinity to biological targets (e.g., kinases) via the aminopyrimidine scaffold .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Scale-Up Considerations :

- Heat Management : Gradual reagent addition to prevent exothermic runaway reactions.

- Purification : Switch from column chromatography to fractional crystallization for large batches.

- Quality Control : Implement inline PAT (Process Analytical Technology) for real-time monitoring .

Q. How does the compound’s electronic structure influence its antimicrobial activity?

- Structure-Activity Relationship (SAR) :

- The electron-donating –NH2 group enhances nucleophilic attack on bacterial DNA gyrase.